N-Depiperidin-3-amine Linagliptin Dimer
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Depiperidin-3-amine Linagliptin Dimer is an impurity standard of Linagliptin, a medication used to manage blood sugar levels in people with type 2 diabetes mellitus . This compound is significant in pharmaceutical research and quality control as it helps in the identification and quantification of impurities in Linagliptin formulations .
准备方法
The preparation of N-Depiperidin-3-amine Linagliptin Dimer involves several synthetic routes and reaction conditions. One common method includes the purification of intermediate compounds and their subsequent conversion into Linagliptin . The process typically involves the use of various reagents and solvents under controlled conditions to ensure high yield and purity . Industrial production methods may vary, but they generally follow similar principles to ensure consistency and quality .
化学反应分析
N-Depiperidin-3-amine Linagliptin Dimer undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .
科学研究应用
N-Depiperidin-3-amine Linagliptin Dimer has several scientific research applications. In chemistry, it is used as a reference standard for the identification and quantification of impurities in Linagliptin formulations . In biology and medicine, it helps in understanding the pharmacokinetics and pharmacodynamics of Linagliptin by providing insights into its metabolic pathways and potential impurities . In the pharmaceutical industry, it is crucial for quality control and regulatory compliance .
作用机制
The mechanism of action of N-Depiperidin-3-amine Linagliptin Dimer is closely related to that of Linagliptin. Linagliptin is a competitive, reversible inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4) . By inhibiting DPP-4, Linagliptin increases the concentration of glucagon-like peptide-1 (GLP-1), leading to decreased glycosylated hemoglobin and fasting plasma glucose . This mechanism helps in the management of blood sugar levels in people with type 2 diabetes .
相似化合物的比较
N-Depiperidin-3-amine Linagliptin Dimer can be compared with other similar compounds, such as other DPP-4 inhibitors like Sitagliptin, Saxagliptin, and Vildagliptin . While all these compounds share a similar mechanism of action, this compound is unique due to its specific structure and role as an impurity standard . This uniqueness makes it valuable in pharmaceutical research and quality control .
Similar Compounds::- Sitagliptin
- Saxagliptin
- Vildagliptin
属性
分子式 |
C45H44N14O4 |
---|---|
分子量 |
844.9 g/mol |
IUPAC 名称 |
7-but-2-ynyl-8-[[(3R)-1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]amino]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C45H44N14O4/c1-7-9-22-56-36-38(53(5)44(62)58(40(36)60)25-34-46-27(3)30-17-11-13-19-32(30)49-34)51-42(56)48-29-16-15-21-55(24-29)43-52-39-37(57(43)23-10-8-2)41(61)59(45(63)54(39)6)26-35-47-28(4)31-18-12-14-20-33(31)50-35/h11-14,17-20,29H,15-16,21-26H2,1-6H3,(H,48,51)/t29-/m1/s1 |
InChI 键 |
SRQYNAPDYBPCMW-GDLZYMKVSA-N |
手性 SMILES |
CC#CCN1C2=C(N=C1N[C@@H]3CCCN(C3)C4=NC5=C(N4CC#CC)C(=O)N(C(=O)N5C)CC6=NC7=CC=CC=C7C(=N6)C)N(C(=O)N(C2=O)CC8=NC9=CC=CC=C9C(=N8)C)C |
规范 SMILES |
CC#CCN1C2=C(N=C1NC3CCCN(C3)C4=NC5=C(N4CC#CC)C(=O)N(C(=O)N5C)CC6=NC7=CC=CC=C7C(=N6)C)N(C(=O)N(C2=O)CC8=NC9=CC=CC=C9C(=N8)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。